molecular formula C15H10BrNO B5414903 N-(2-bromophenyl)-3-phenylprop-2-ynamide

N-(2-bromophenyl)-3-phenylprop-2-ynamide

Cat. No.: B5414903
M. Wt: 300.15 g/mol
InChI Key: VZYAUNQOWAZULP-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3-phenylprop-2-ynamide (CAS RN: 71910-51-5) is a brominated aryl ynamide with the molecular formula C 15 H 10 BrNO and a molecular weight of 300.15 g/mol . Ynamides are pivotal structural motifs and versatile intermediates in organic synthesis, recognized for their value in constructing nitrogen-containing heterocycles and complex pharmaceutical molecules . This compound serves as a key building block in metal-catalyzed cross-coupling reactions and cyclization processes, enabling the efficient synthesis of diverse molecular architectures . Recent synthetic methodologies highlight a trend towards metal-free, one-pot preparations of such ynamides from aryl alkynyl acids, emphasizing improved efficiency and step-economy for researchers . As a specialized chemical, this compound is intended for use in laboratory research and development activities only. This product is not intended for diagnostic or therapeutic use in humans or animals. Safety Note: This chemical is for research use only and is not intended for human consumption or diagnostic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-(2-bromophenyl)-3-phenylprop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYAUNQOWAZULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3-phenylprop-2-ynamide typically involves the coupling of 2-bromophenyl derivatives with phenylprop-2-ynamide under specific reaction conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents . The reaction is carried out under an inert atmosphere, often using nitrogen or argon, and requires a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3-phenylprop-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylprop-2-ynamides and complex organic frameworks used in further synthetic applications.

Scientific Research Applications

N-(2-bromophenyl)-3-phenylprop-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3-phenylprop-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Analogs of 3-Phenylprop-2-ynamide Derivatives

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Application Reference
N-(2-bromophenyl)-3-phenylprop-2-ynamide (Target Compound) C₁₅H₁₀BrNO 300.16 (estimated) - N-(2-bromophenyl) substituent
- Propiolamide backbone with phenyl group at C3
Not explicitly reported; inferred from analogs
CM14 (N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide) C₂₀H₁₁NO₃S 345.37 - Thienochromenyl substituent
- Propiolamide backbone
Potent HlyU inhibitor in Vibrio vulnificus
N-[(cyclohexylcarbamoyl)(4-methylphenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide C₃₇H₃₄N₂O₃ 554.68 - Bulky fluorenyl and cyclohexylcarbamoyl groups
- Methylphenyl substitution
Synthetic intermediate; no reported bioactivity
N-ethyl-N-(5-hydroxy-2-methylphenyl)-3-phenylprop-2-ynamide C₁₈H₁₇NO₂ 279.33 - Ethyl and hydroxy-methylphenyl substituents Potential hydrogen-bonding interactions
N-(2-bromophenyl)-3-oxobutanamide C₁₀H₁₀BrNO₂ 256.10 - Oxobutanamide backbone (vs. propiolamide)
- N-(2-bromophenyl) group
Synthetic precursor; no reported bioactivity

Key Differences in Structure and Properties

CM14’s thienochromenyl substituent introduces aromatic heterocyclic complexity, enhancing its binding affinity to bacterial HlyU proteins compared to simpler aryl groups .

Substituent Effects: Bulky Groups: Compounds like N-[(cyclohexylcarbamoyl)(4-methylphenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide exhibit high molecular weights (>550 Da), which may limit bioavailability due to poor solubility .

Biological Activity :

  • CM14’s efficacy as a HlyU inhibitor highlights the importance of heterocyclic substituents in targeting bacterial virulence factors, whereas simpler analogs like this compound may require further functionalization for comparable activity .

Q & A

Basic: What are the standard synthetic routes for N-(2-bromophenyl)-3-phenylprop-2-ynamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a 2-bromoaniline derivative with a propiolic acid derivative via amidation. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form the active ester intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., alkyne oligomerization) .
  • Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane isolates the product .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments, confirming the alkyne moiety (δ ~90–100 ppm for sp carbons) and bromophenyl substitution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
  • X-ray crystallography : Resolves bond lengths and angles, with refinement via SHELXL .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Discrepancies in thermal parameters or occupancy factors often arise from disorder or twinning. Strategies include:

  • Using SHELXL’s TWIN/BASF commands to model twinning .
  • Hydrogen-bonding analysis : Apply Etter’s graph-set theory to validate intermolecular interactions (e.g., R₂²(8) motifs) .
  • Cross-validation with ORTEP-3 : Visualize anisotropic displacement ellipsoids to detect modeling errors .

Advanced: What methodologies are employed to study hydrogen-bonding networks in crystals of this compound?

  • Graph-set analysis : Classify hydrogen bonds into patterns (e.g., chains, rings) using crystallographic software like WinGX .
  • DFT calculations : Compare experimental bond lengths/dihedral angles with theoretical models to assess stabilization energy .

Basic: How can reaction yields be improved during scale-up synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., CuI) enhance alkyne-amide coupling efficiency .
  • Microwave-assisted synthesis : Reduces reaction time and improves homogeneity in large batches .

Advanced: How do researchers isolate and characterize Z/E isomers of related propenamide derivatives?

  • Chromatographic separation : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve isomers .
  • NOESY NMR : Identifies spatial proximity of substituents to distinguish stereochemistry .

Advanced: What computational tools are used to predict pharmacological interactions of this compound?

  • Molecular docking (AutoDock Vina) : Simulates binding to target proteins (e.g., kinases) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess binding stability under physiological conditions .

Basic: How is the compound’s stability under varying pH and temperature conditions assessed?

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH-rate profiling : Determine degradation kinetics in buffers (pH 1–13) to identify hydrolytic vulnerabilities .

Advanced: What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Free-Wilson analysis : Deconvolute substituent contributions to activity .
  • Counter-screening : Test against off-target receptors to rule out false positives .

Advanced: How can researchers design derivatives to enhance target selectivity?

  • Bioisosteric replacement : Substitute the bromine atom with CF₃ or CN groups to modulate electronic effects .
  • Conformational restriction : Introduce cyclic moieties (e.g., pyrrolidine) to lock the alkyne in bioactive conformations .

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